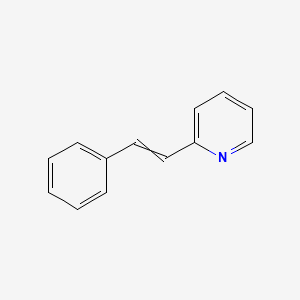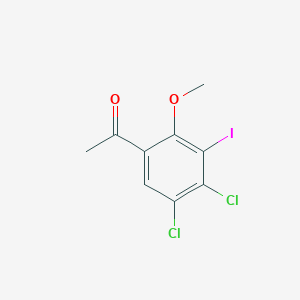
2-Styrylpyridine
Descripción general
Descripción
2-Styrylpyridine, also known as 2-styryl pyridine, is an organic compound with the molecular formula C13H11N. It is a derivative of pyridine, where a phenylethenyl group is attached to the second carbon of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Styrylpyridine can be synthesized through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Styrylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the double bond in the phenylethenyl group to a single bond, forming 2-(2-phenylethyl)pyridine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 2-(2-Phenylethyl)pyridine.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Styrylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Styrylpyridine involves its interaction with various molecular targets. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-(2-Phenylethyl)pyridine: Similar structure but with a single bond in the side chain.
2-(2-Chloroethenyl)pyridine: Contains a chloro group instead of a phenyl group.
2-(2-Bromoethenyl)pyridine: Contains a bromo group instead of a phenyl group.
Uniqueness: 2-Styrylpyridine is unique due to its phenylethenyl group, which imparts distinct chemical and biological properties. The presence of the double bond in the side chain allows for additional reactivity and interactions compared to its saturated analogs .
Propiedades
Fórmula molecular |
C13H11N |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-(2-phenylethenyl)pyridine |
InChI |
InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H |
Clave InChI |
BIAWAXVRXKIUQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Números CAS relacionados |
53895-29-7 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione](/img/structure/B8764994.png)
![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B8764998.png)
![methyl 3-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B8765009.png)




![4'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8765042.png)


